1-(4-Amino-2-hydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Amino-2-hydroxyphenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, involves processes like the Ullmann reaction, which can yield unexpected by-products, indicating the complexity and challenges in the synthesis pathways of these compounds (Manzano, Baggio, & Cukiernik, 2015). Additionally, compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have been prepared by refluxing with glacial acetic acid, showcasing the versatility in synthetic strategies for related compounds (V., N., & K., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, shows marked differences in spatial arrangements between polymorphs, influencing their packing schemes. This variability highlights the significance of molecular structure in determining the physical properties and potential applications of such compounds (Suarez et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives include cyclization reactions, as observed with 2-azido-1-(2-hydroxyphenyl)ethanones, which can lead to the formation of novel compounds under catalyzed conditions (Meng, Ge, Yang, & Wang, 2011). Such reactions underscore the reactivity and potential utility of these compounds in synthetic chemistry.
Physical Properties Analysis
The physical properties, including crystal structure and thermal behavior, are crucial for understanding the stability and application potential of these compounds. Studies on similar compounds reveal the importance of noncovalent interactions and polymorphism in determining the physical properties (Suarez et al., 2017).
Chemical Properties Analysis
Chemical properties, particularly reactivity towards various reagents and conditions, define the applicability of 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives in chemical syntheses. The electrochemical synthesis and reactions with nucleophiles highlight the diverse chemical behavior and potential for generating new compounds with unique properties (Amani & Nematollahi, 2012).
Scientific Research Applications
- Specific Scientific Field: Microbiology
- Summary of the Application: 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) has been identified as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa, a notorious opportunistic pathogen . QS is a system that bacteria use to coordinate their behavior by secreting autoinducers .
- Methods of Application or Experimental Procedures: AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus. The researchers exposed Pseudomonas aeruginosa PAO1 to AHE at sub-MIC concentrations and observed notable suppression in the secretion of acyl-homoserine lactones and virulence factors . They performed magnetic resonance imaging-based metabolomic analysis to investigate the metabolic variations of P. aeruginosa PAO1 exposed to AHE .
- Results or Outcomes: The AHE treatment created a disturbance in the QS system by suppressing the expressions of QS-related genes. This disturbed QS system resulted in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress. The vegetable infection assay showed that the virulence of P. aeroginosa PAO1 was attenuated, which could be due to the impacts on the amino acid and nucleotide metabolism by enhanced oxidative stress .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFVONVJPXCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332629 | |
Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-hydroxyphenyl)ethanone | |
CAS RN |
2476-29-1 | |
Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Amino-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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